molecular formula C16H19BrN4 B6626505 2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine

2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine

Cat. No.: B6626505
M. Wt: 347.25 g/mol
InChI Key: STHRHDKOLCZCSG-UHFFFAOYSA-N
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Description

2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Bromination: The piperidine intermediate is then brominated to introduce the bromophenyl group.

    Coupling with Pyrimidine: The brominated piperidine is coupled with a pyrimidine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic properties and potential use in drug development.

    Biological Research: It is used in studies to understand its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(4-Chlorophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine
  • 2-[[4-(4-Fluorophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine
  • 2-[[4-(4-Methylphenyl)piperidin-1-yl]methyl]pyrimidin-4-amine

Uniqueness

2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-[[4-(4-bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c17-14-3-1-12(2-4-14)13-6-9-21(10-7-13)11-16-19-8-5-15(18)20-16/h1-5,8,13H,6-7,9-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHRHDKOLCZCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Br)CC3=NC=CC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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